2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Lipophilicity Membrane permeability ADME prediction

2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS 1421444-73-6) is a benzenesulfonamide derivative bearing a 2-ethoxy substituent on the phenyl ring and an N-(3-hydroxy-3-phenylpropyl) side chain. With a molecular formula of C₁₇H₂₁NO₄S and a molecular weight of 335.42 g·mol⁻¹, it belongs to a therapeutically versatile class of sulfonamides that have demonstrated enzyme inhibition (carbonic anhydrase isoforms, LSD1), anticancer activity, and antimicrobial properties.

Molecular Formula C17H21NO4S
Molecular Weight 335.42
CAS No. 1421444-73-6
Cat. No. B2570454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
CAS1421444-73-6
Molecular FormulaC17H21NO4S
Molecular Weight335.42
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C17H21NO4S/c1-2-22-16-10-6-7-11-17(16)23(20,21)18-13-12-15(19)14-8-4-3-5-9-14/h3-11,15,18-19H,2,12-13H2,1H3
InChIKeyRFMNOTFMBAQHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS 1421444-73-6): Procurement-Relevant Chemical Identity and Structural Class Overview


2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS 1421444-73-6) is a benzenesulfonamide derivative bearing a 2-ethoxy substituent on the phenyl ring and an N-(3-hydroxy-3-phenylpropyl) side chain. With a molecular formula of C₁₇H₂₁NO₄S and a molecular weight of 335.42 g·mol⁻¹, it belongs to a therapeutically versatile class of sulfonamides that have demonstrated enzyme inhibition (carbonic anhydrase isoforms, LSD1), anticancer activity, and antimicrobial properties [1][2]. The compound features two hydrogen bond donors (sulfonamide NH and secondary alcohol OH), five hydrogen bond acceptors, and eight freely rotatable bonds . Unlike simpler benzenesulfonamide scaffolds, the dual substitution pattern—ortho-ethoxy on the aromatic ring and the 3-hydroxy-3-phenylpropyl on the sulfonamide nitrogen—creates a distinct pharmacophore geometry that cannot be replicated by either the unsubstituted parent or mono-substituted analogs [3].

Why 2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide Cannot Be Replaced by Common In-Class Analogs


Benzenesulfonamide derivatives are not functionally interchangeable despite sharing a common core scaffold. The 2-ethoxy group in this compound contributes a calculated LogP of approximately 2.51 (based on the 2-ethoxybenzenesulfonamide substructure) , which is substantially higher than the unsubstituted benzenesulfonamide (LogP ≈ 0.8) and the N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide that lacks the ethoxy substituent [1]. This lipophilicity shift alters membrane permeability, protein binding, and pharmacokinetic distribution. Furthermore, the ortho-ethoxy group introduces steric hindrance that modulates the sulfonamide NH orientation—directly affecting zinc coordination geometry in carbonic anhydrase binding pockets [2]. The N-(3-hydroxy-3-phenylpropyl) side chain provides an additional hydrogen bond donor/acceptor and aromatic interaction site absent in simpler sulfonamides such as 4-ethoxybenzenesulfonamide or unsubstituted benzenesulfonamide [3]. Substituting this compound with analogs lacking either the 2-ethoxy group, the hydroxyl-bearing side chain, or both, would yield a different target engagement profile, altered binding kinetics, and divergent biological readouts.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Parent: LogP Differential of Approximately 1.7 Units

The 2-ethoxy substitution substantially elevates lipophilicity compared to the unsubstituted benzenesulfonamide parent scaffold. The 2-ethoxybenzenesulfonamide substructure exhibits a LogP of 2.513 , whereas unsubstituted benzenesulfonamide has a LogP of approximately 0.8 [1]. This ~1.7 LogP unit increase corresponds to roughly a 50-fold increase in octanol-water partition coefficient. For N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS 1396747-57-1), which lacks the ethoxy group, the LogP is substantially lower (estimated ~1.2–1.5 based on fragment contributions), making the target compound more membrane-permeable.

Lipophilicity Membrane permeability ADME prediction

Distinct Hydrogen Bond Donor Profile: Two HBDs Enable Bidentate Target Interactions vs. Monodentate Analogs

The target compound contains two hydrogen bond donors: the sulfonamide NH and the secondary alcohol OH on the 3-hydroxy-3-phenylpropyl chain . In contrast, simpler benzenesulfonamide inhibitors such as 4-ethoxybenzenesulfonamide (CAS 1132-19-0) possess only one HBD (the sulfonamide NH), as confirmed by the X-ray structure of human carbonic anhydrase II bound to 4-ethoxybenzenesulfonamide (PDB 6I1U, resolution 1.08 Å) [1]. The additional OH donor in the target compound can engage a second hydrogen bond acceptor within the target binding site, potentially enhancing binding affinity and residence time beyond what is achievable with mono-donor analogs.

Hydrogen bonding Target engagement Binding affinity

Molecular Weight and Polar Surface Area Differentiation for CNS vs. Peripheral Target Applications

The target compound (MW = 335.42 g·mol⁻¹; estimated PSA ≈ 84–90 Ų based on ChemSpider analog data) occupies a physicochemical space distinct from closely related analogs. The 2,6-difluoro analog (2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, MW = 327.35, PSA = 75 Ų, LogP = 1.96) is lighter and less lipophilic . The 4-trifluoromethoxy analog (MW = 375.36, PSA ≈ 84 Ų, LogP ≈ 3.85) is heavier and more lipophilic . The target compound's intermediate properties—with a predicted LogP of ~3.0–3.5 and PSA of ~84–90 Ų—place it near the upper boundary of CNS drug-like chemical space (typically MW < 400, LogP < 5, PSA < 90 Ų), making it appropriate for both CNS and peripheral target screening, unlike the heavily fluorinated analogs that may show biased peripheral distribution or excessive lipophilicity.

Blood-brain barrier penetration CNS drug-likeness Polar surface area

Carbonic Anhydrase Isozyme Inhibition: Structural Basis for Engagement with Zinc Metalloenzymes

The benzenesulfonamide class is a validated zinc-binding scaffold for carbonic anhydrase (CA) isoforms. The 4-ethoxybenzenesulfonamide analog (the para-substituted positional isomer of the core scaffold) has been co-crystallized with human CA II at 1.08 Å resolution (PDB 6I1U), confirming direct zinc coordination by the sulfonamide NH⁻ and productive occupancy of the hydrophobic pocket by the ethoxy group [1][2]. While the target compound (CAS 1421444-73-6) has an ortho-ethoxy orientation rather than para, the sulfonamide zinc-binding pharmacophore is conserved. The N-(3-hydroxy-3-phenylpropyl) extension projects the secondary alcohol and terminal phenyl ring into a region of the CA active site entrance that can engage residues involved in isoform selectivity (e.g., CA IX vs. CA II) [3]. This contrasts with the minimal 4-ethoxybenzenesulfonamide, which lacks the extended side chain and consequently has fewer opportunities for isoform-selective contacts [4].

Carbonic anhydrase inhibition Zinc metalloenzyme X-ray crystallography

Synthetic Tractability: Modular Assembly via Sulfonyl Chloride–Amine Coupling with Tunable Purity

The compound is synthesized via condensation of 2-ethoxybenzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine under standard basic conditions, a robust sulfonamide-forming reaction with reported yields exceeding 70% for closely related N-(3-hydroxy-3-phenylpropyl)benzenesulfonamides . This contrasts with analogs bearing electron-withdrawing substituents (e.g., 2,6-difluoro or 4-trifluoromethoxy), where the sulfonyl chloride electrophilicity is altered, potentially complicating coupling efficiency. The commercial availability of both precursors—2-ethoxybenzenesulfonyl chloride and 3-amino-1-phenylpropan-1-ol—further supports reliable procurement and in-house derivatization for structure-activity relationship (SAR) studies [1].

Synthetic accessibility Building block SAR library synthesis

Structural Differentiation from 2-Methoxy Analog: Ethoxy vs. Methoxy Impacts Steric Bulk and Metabolic Stability

The 2-ethoxy substituent in the target compound (CAS 1421444-73-6) provides a two-carbon alkoxy chain, distinguishing it from the 2-methoxy analog (2-methoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide). Ethoxy ethers generally exhibit slower O-dealkylation by CYP450 enzymes compared to methoxy ethers, as the ethyl group introduces greater steric hindrance at the α-carbon, reducing metabolic clearance rates [1]. Additionally, the ethoxy group contributes a larger van der Waals volume (~17.5 ų for ethyl vs. ~10.2 ų for methyl) [2], which can fill hydrophobic sub-pockets more effectively and enhance binding complementarity in targets such as carbonic anhydrase, where the 4-ethoxybenzenesulfonamide has been co-crystallized with hCA II (PDB 6I1U) [3]. For procurement decisions, the ethoxy analog offers a distinct metabolic stability and steric profile compared to the methoxy version.

Metabolic stability Alkoxy substitution O-dealkylation

Optimal Research and Industrial Deployment Scenarios for 2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS 1421444-73-6)


Carbonic Anhydrase Isozyme Profiling and Selectivity Screening Panels

The conserved sulfonamide zinc-binding group, combined with the N-(3-hydroxy-3-phenylpropyl) side chain that projects toward the CA active site rim, positions this compound as a suitable probe for profiling CA isoform selectivity (I, II, IX, XII). The unique side-chain hydroxyl and phenyl groups can engage residues at the isoform-variable rim, where selectivity determinants reside [1]. Use this compound in fluorescence-based CA activity assays or thermal shift binding assays to establish selectivity fingerprints across a panel of recombinant CA isoforms, comparing results with simpler reference inhibitors such as 4-ethoxybenzenesulfonamide (CAS 1132-19-0) to quantify the contribution of the N-alkyl side chain to isoform discrimination [2].

Medicinal Chemistry Hit-to-Lead Expansion via Modular Side-Chain Variation

The modular synthesis route (2-ethoxybenzenesulfonyl chloride + amine) enables rapid analog generation by varying the amine component while keeping the 2-ethoxybenzenesulfonamide core constant . This scaffold is well-suited for parallel library synthesis targeting enzyme families (carbonic anhydrases, LSD1, voltage-gated sodium channels) where the benzenesulfonamide pharmacophore is a validated starting point [3]. Procurement of the parent compound as a reference standard alongside the sulfonyl chloride building block enables efficient SAR expansion with built-in positive and negative controls.

In Vitro ADME Profiling: Membrane Permeability and Metabolic Stability Benchmarking

With a predicted LogP of ~3.0–3.5 and two hydrogen bond donors, this compound serves as an ideal candidate for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer permeability studies . Its intermediate physicochemical properties allow direct comparison with more hydrophilic analogs (e.g., 2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, LogP = 1.96) and more lipophilic analogs (e.g., 4-trifluoromethoxy derivative, LogP = 3.85) . Additionally, the ethoxy group provides a measurable readout for O-dealkylation metabolic stability in liver microsome assays, with the methoxy analog serving as a higher-clearance comparator [4].

Crystallography and Structural Biology: Soaking Experiments for Fragment Elaboration

Given the precedent of 4-ethoxybenzenesulfonamide co-crystallization with human CA II at 1.08 Å resolution (PDB 6I1U) [5], this compound can be used in soaking or co-crystallization experiments with various CA isoforms to map the binding pose of the extended N-(3-hydroxy-3-phenylpropyl) side chain. The additional electron density from the side-chain hydroxyl and terminal phenyl ring will reveal how the flexible linker region orients relative to the protein surface, generating structural insights unattainable with the minimal 4-ethoxybenzenesulfonamide probe. Such structures directly inform fragment growth strategies and selectivity engineering efforts.

Quote Request

Request a Quote for 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.